molecular formula C14H12N2O B1349274 2-(3-methoxyphenyl)-1H-1,3-benzodiazole CAS No. 36677-36-8

2-(3-methoxyphenyl)-1H-1,3-benzodiazole

Cat. No. B1349274
CAS RN: 36677-36-8
M. Wt: 224.26 g/mol
InChI Key: XAMZPXRUPPCGFJ-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its key functional groups .


Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and spectral properties (IR, UV-Vis, NMR, etc.) .

Scientific Research Applications

Pharmacological Significance in Medicinal Chemistry

Benzodiazole derivatives, including structures akin to 2-(3-methoxyphenyl)-1H-1,3-benzodiazole, showcase a vast spectrum of pharmacological activities. These compounds are integral to numerous natural and synthetic bioactive molecules. Their activities range from antimicrobial, antiviral, and anti-inflammatory effects to antidiabetic, antitumor, and anticancer properties. The structural diversity afforded by the benzodiazole scaffold has proven immensely valuable in drug discovery, leading to the development of novel therapeutic agents. This versatility is underlined by the significant research into benzothiazole derivatives, which share a close structural relationship with benzodiazoles and exhibit a broad spectrum of biological activities (Bhat & Belagali, 2020; Kamal et al., 2015).

Applications in Optoelectronic Materials

The incorporation of benzodiazole units into π-extended conjugated systems is highly valued for creating novel optoelectronic materials. Quinazolines, closely related to benzodiazoles, are recognized for their contributions to electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The development of luminescent small molecules and chelate compounds featuring quinazoline or pyrimidine rings, which share a heterocyclic core with benzodiazoles, highlights the potential of these structures in optoelectronics. Their applications span from organic light-emitting diodes (OLEDs) to dye-sensitized solar cells and nonlinear optical materials, demonstrating the broad utility of benzodiazole derivatives in advancing optoelectronic technologies (Lipunova et al., 2018).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(3-methoxyphenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-17-11-6-4-5-10(9-11)14-15-12-7-2-3-8-13(12)16-14/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMZPXRUPPCGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355242
Record name 2-(3-methoxyphenyl)-1H-1,3-benzodiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)-1H-1,3-benzodiazole

CAS RN

36677-36-8
Record name 2-(3-methoxyphenyl)-1H-1,3-benzodiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methoxyphenyl)-1H-1,3-benzodiazole
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